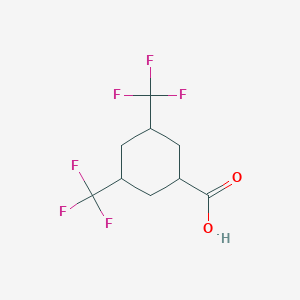
3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H10F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring, along with a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the generation of trifluoromethyl radicals that react with cyclohexane derivatives . The reaction conditions often include the use of photoredox catalysts and visible light irradiation to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the trifluoromethyl groups.
Aplicaciones Científicas De Investigación
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism by which 3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted cyclohexane derivatives, such as:
Uniqueness
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and physical properties. This dual substitution can enhance its reactivity and stability compared to similar compounds with only one trifluoromethyl group. Additionally, the specific positioning of the trifluoromethyl groups on the cyclohexane ring can lead to distinct interactions and applications in various fields .
Propiedades
Número CAS |
117186-04-6 |
|---|---|
Fórmula molecular |
C9H10F6O2 |
Peso molecular |
264.16 g/mol |
Nombre IUPAC |
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H10F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h4-6H,1-3H2,(H,16,17) |
Clave InChI |
VKWKCLKUDZHHIX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide](/img/structure/B13639151.png)


![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)

![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)


![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)


![Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13639218.png)
![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)
